molecular formula C22H30O B601933 Desogestrel delta 3-isomer CAS No. 201360-82-9

Desogestrel delta 3-isomer

Cat. No. B601933
M. Wt: 310.48
InChI Key:
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Description

Desogestrel delta-3 isomer is an impurity of desogestrel, a progestogen with low androgenic potency .


Molecular Structure Analysis

The molecular formula of Desogestrel delta 3-isomer is C22H30O . The IUPAC name is (5 S ,8 S ,9 R ,10 S ,13 S ,14 S ,17 R )-13-ethyl-17-ethynyl-11-methylidene-1,2,5,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta [a]phenanthren-17-ol .


Physical And Chemical Properties Analysis

The molecular weight of Desogestrel delta 3-isomer is 310.5 g/mol . Predicted properties include a boiling point of 413.4±45.0 °C, a density of 1.07±0.1 g/cm3, and a pKa of 13.07±0.40 .

Scientific Research Applications

  • Metabolism in Postmenopausal Women :

    • Desogestrel is extensively metabolized after oral administration in postmenopausal women, mainly at the C3-, C5-, C6-, and C13-CH2CH3 positions. The 3-keto metabolite of Desogestrel, its biologically active form, is the major compound present in plasma for at least 24 hours after administration (Verhoeven et al., 2001).
  • Neuroprotective Properties in Stroke Models :

    • Desogestrel has shown neuroprotective properties in both in vivo and in vitro models, suggesting a potential role in mitigating the consequences of stroke. This effect might be linked to changes in GABAAR configuration favoring tonic inhibition (El Amki et al., 2018).
  • Role of CYP2C and CYP3A in Metabolism :

    • The metabolism of 3-keto-desogestrel, the active form of Desogestrel, appears to be catalyzed by CYP3A4, but not by CYP2C9 and CYP2C19 as previously thought (Korhonen et al., 2005).
  • Lipoprotein and Carbohydrate Metabolism in Adolescents :

    • Studies on adolescents with polycystic ovary syndrome (PCOS) treated with Desogestrel-containing oral contraceptives have shown significant changes in lipid and carbohydrate metabolism, including alterations in cholesterol and insulin levels (Mastorakos et al., 2002; Mastorakos et al., 2006).
  • Delta-9 Desaturation of Trans Fatty Acids :

    • Research on the delta-9 desaturation of trans fatty acids related to Desogestrel suggests that the position of the double bond in fatty acids plays a significant role in their metabolic effects (Vahmani et al., 2015).
  • Ovulation Inhibition by Combined Contraceptive Vaginal Ring :

    • The use of a combined contraceptive vaginal ring containing Desogestrel resulted in complete inhibition of ovulation in a study of healthy female volunteers (Mulders & Dieben, 2001).
  • Effects on Anticoagulant Pathways :

    • Oral contraceptives containing Desogestrel have been shown to affect anticoagulant pathways, indicating potential implications for thrombotic risks (Tans et al., 2000).
  • Male Contraceptive Applications :

    • A study exploring Desogestrel with testosterone pellets for male contraception found it effective in suppressing gonadotrophin secretion without adverse metabolic or behavioural effects (Martin et al., 2000).

properties

IUPAC Name

(5S,8S,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,5,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,6,8,16-20,23H,3-4,7,9-14H2,1H3/t16-,17+,18+,19+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMGIILCLKIXNG-JASYKLOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C4CCC=CC4CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C)[C@@H]3[C@H]4CCC=C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173962
Record name Desogestrel delta 3-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desogestrel delta 3-isomer

CAS RN

201360-82-9
Record name Desogestrel delta 3-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201360829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desogestrel delta 3-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESOGESTREL .DELTA. 3-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP962JHY3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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